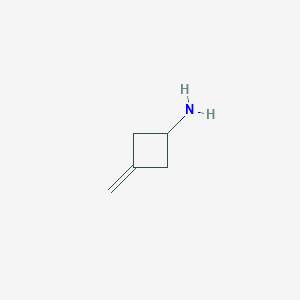

3-Methylenecyclobutanamine

Übersicht

Beschreibung

3-Methylenecyclobutanamine: is an organic compound with the molecular formula C5H9N It features a cyclobutane ring with a methylene group and an amine group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylenecyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutanone with ammonia or primary amines in the presence of a reducing agent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylenecyclobutanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form cyclobutylamines.

Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclobutylamines.

Substitution: Formation of substituted cyclobutylamines.

Wissenschaftliche Forschungsanwendungen

Structural Significance and Properties

The cyclobutane ring structure of 3-Methylenecyclobutanamine contributes to its unique chemical properties. Cyclobutanes are characterized by their strained four-membered ring, which can lead to interesting reactivity patterns. The puckered conformation allows for increased C−C bond lengths and enhanced π-character, making them suitable candidates for various applications in medicinal chemistry .

Drug Development

This compound has been explored for its potential as a building block in the synthesis of novel drug candidates. Its incorporation into drug molecules can improve metabolic stability and reduce planarity, which are critical factors in enhancing bioavailability and efficacy . For instance, cyclobutane derivatives have been utilized to replace larger cyclic systems or aromatic groups, thus serving as aryl isosteres that can fit into hydrophobic pockets within biological targets .

Targeting Integrin Receptors

Recent studies have focused on the role of cyclobutane-based compounds in targeting integrin receptors, particularly αvβ3 integrins involved in tumor angiogenesis. The incorporation of this compound into small molecules has shown promise in developing αvβ3 antagonists with improved stability and potency . These compounds can effectively inhibit metastasis by blocking the interactions between integrins and extracellular matrix proteins.

Selective Hydroxylation Techniques

Innovative synthetic approaches have been developed to enhance the functionalization of this compound derivatives. Engineered P450 enzymes have demonstrated selective C–H hydroxylation capabilities, allowing for the efficient production of bifunctional intermediates essential for drug discovery . This method not only streamlines the synthesis process but also increases the diversity of cyclobutane derivatives available for biological testing.

Click Chemistry Applications

The application of Click chemistry has further expanded the utility of this compound in creating complex molecular architectures with high specificity and modularity. This approach facilitates the rapid assembly of drug-like molecules that can be tailored for specific biological activities . The versatility of Click reactions makes it a valuable tool in pharmaceutical research, particularly for developing targeted drug delivery systems.

Antioxidant Properties

Research has indicated that compounds derived from cyclobutane structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases . The ability to scavenge free radicals positions these compounds as potential therapeutic agents in managing conditions such as cancer and neurodegenerative disorders.

Case Study: Integrin Targeting

In a notable case study involving a derivative of this compound, researchers evaluated its effectiveness as an αvβ3 antagonist in vivo. The compound demonstrated significant inhibition of tumor growth and angiogenesis in mouse models, highlighting its therapeutic potential . This study underscores the importance of structural modifications using cyclobutane derivatives to enhance drug efficacy.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-Methylenecyclobutanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The methylene group can participate in various chemical reactions, further modulating the compound’s effects.

Vergleich Mit ähnlichen Verbindungen

Cyclobutanamine: Lacks the methylene group, resulting in different chemical reactivity.

3-Methylcyclobutanamine: Has a methyl group instead of a methylene group, affecting its steric and electronic properties.

Cyclobutanone: The ketone analog, which undergoes different types of reactions compared to the amine.

Uniqueness: 3-Methylenecyclobutanamine is unique due to the presence of both a methylene group and an amine group on the cyclobutane ring

Biologische Aktivität

3-Methylenecyclobutanamine is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is particularly notable for its applications as an integrin antagonist, targeting the αvβ3 integrin receptor, which plays a crucial role in tumor progression and metastasis.

Structural Characteristics

The structural framework of this compound allows for the incorporation of various functional groups, which can enhance its biological activity. The cyclobutane ring provides rigidity and the ability to mimic peptide structures, making it an attractive scaffold for drug design.

Integrin Antagonism

Research indicates that this compound and its derivatives have significant inhibitory effects on the αvβ3 integrin. This integrin is involved in cell adhesion, migration, and angiogenesis, processes critical to cancer progression. Compounds derived from cyclobutane structures have shown promising results in inhibiting cell adhesion and invasion in vitro:

- In Vitro Studies : In cell-based adhesion assays, this compound demonstrated an IC50 value of less than 1 μM, indicating potent activity against αvβ3 integrin .

- Stability : The compound exhibits a half-life greater than 80 minutes in biological systems, suggesting good metabolic stability which is crucial for therapeutic efficacy .

The mechanism by which this compound exerts its biological effects involves mimicking the natural ligands of integrins. By occupying the binding site of αvβ3, it prevents the interaction between the integrin and its extracellular matrix ligands, thereby inhibiting downstream signaling pathways that promote tumor cell survival and migration .

Preclinical Evaluations

In vivo studies using immunocompetent C57BL/6 mouse models have shown that derivatives of this compound are well-tolerated and exhibit significant anti-tumor activity. For instance, compound 54 , a derivative of this compound, was selected for further development due to its effective inhibition of αvβ3 in several melanoma cell line models .

Comparative Analysis of Cyclobutane Derivatives

The following table summarizes key findings related to various cyclobutane derivatives and their biological activities:

| Compound Name | IC50 (μM) | Stability (t1/2) | Activity Type |

|---|---|---|---|

| This compound | <1 | >80 minutes | Integrin antagonist |

| Cyclobutylamine | N/A | N/A | Hydroxylation substrate |

| Cyclobutane-based RGD Mimetics | <1 | >80 minutes | Anti-cancer activity |

Eigenschaften

IUPAC Name |

3-methylidenecyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-2-5(6)3-4/h5H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDBTPTWKSVCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454880 | |

| Record name | 3-Methylenecyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100114-49-6 | |

| Record name | 3-Methylenecyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.